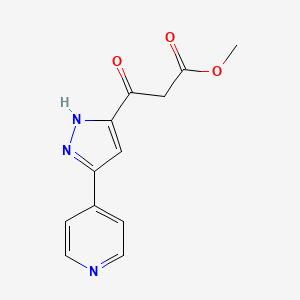

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester

描述

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester, with the molecular formula C₁₂H₁₁N₃O₃ and a molecular weight of 245.23 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazole ring fused with a pyridine moiety, which is often associated with various pharmacological properties.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₃ |

| Molecular Weight | 245.23 g/mol |

| CAS Number | 1309672-63-6 |

| IUPAC Name | Methyl 3-oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)propanoate |

Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with various cellular pathways. The presence of the pyrazole and pyridine functional groups is believed to enhance its affinity for specific biological targets, potentially including enzymes and receptors involved in cancer proliferation and apoptosis.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving related pyrazole derivatives have shown selective inhibition of cancer cell proliferation. A notable study reported IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, highlighting the potential of these compounds in targeted cancer therapies .

Mechanistic Insights

The mechanism by which these compounds exert their effects may involve:

- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been shown to act as HDAC inhibitors, leading to altered gene expression profiles that favor apoptosis in cancer cells.

- Induction of Apoptosis : The loss of DAPI staining in treated cancer cells indicates nuclear disintegration, a hallmark of apoptosis .

- Targeting Heat Shock Proteins : Compounds similar to this ester have been noted to interact with heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival under stress conditions .

Study 1: Antiproliferative Activity

A series of synthesized pyrazole derivatives were tested for their antiproliferative effects on various cancer cell lines. The study found that certain compounds demonstrated high selectivity towards cancerous cells while sparing normal cells, emphasizing their therapeutic potential .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and target proteins involved in cancer progression. Such studies are essential for understanding the structure-activity relationships (SAR) and guiding further modifications to enhance efficacy .

科学研究应用

Medicinal Chemistry Applications

-

Antitumor Activity :

- Recent studies have indicated that derivatives of pyrazole compounds exhibit antitumor properties. The incorporation of pyridine and pyrazole rings in the structure of 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit specific cancer cell lines, suggesting that this compound may have similar effects .

-

Anti-inflammatory Properties :

- Compounds with structural similarities to this compound have shown promise in reducing inflammation in preclinical models. The compound's ability to modulate inflammatory pathways could be beneficial for developing treatments for chronic inflammatory diseases.

- Research Insight : A review in Pharmacological Reviews highlighted various pyrazole derivatives' anti-inflammatory mechanisms, indicating a pathway for future research on this compound .

Agricultural Applications

- Pesticide Development :

- The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against specific pests can be enhanced through structural modifications, making it an area of active research.

- Field Study : Research conducted on similar compounds showed effective pest control in agricultural settings, demonstrating the potential for this compound as a bioactive agent .

Data Table of Applications

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester?

- Methodological Answer : The compound is typically synthesized via a multi-step condensation and cyclization strategy. For example:

Condensation : Reacting pyridinyl-pyrazole precursors with propionic acid derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C).

Esterification : Methyl ester formation using chloroacetyl chloride or similar acylating agents in the presence of a base .

Oxidation : Final oxidation steps may involve agents like MnO₂ or acidic conditions to stabilize the 3-oxo group .

- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LCMS : For molecular weight confirmation (e.g., observed m/z 531 [M-H]⁻ in similar derivatives) .

- HPLC : Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) to assess purity .

- NMR : ¹H/¹³C NMR to verify the pyridinyl-pyrazole scaffold and ester linkage.

- Elemental Analysis : To confirm stoichiometry, especially for novel derivatives .

Q. How can researchers optimize reaction yields for pyridinyl-pyrazole intermediates?

- Methodological Answer :

- Temperature Control : Maintain low temperatures (0–5°C) during condensation to minimize side reactions .

- Catalyst Screening : Test bases like piperidine or triethylamine for improved cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Advanced Research Questions

Q. How to resolve conflicting LCMS/HPLC data during purity assessment?

- Methodological Answer :

- Cross-Validation : Use orthogonal methods like high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and the target compound.

- X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous structural confirmation (e.g., disorder resolution in pyrazole derivatives ).

- pH-Dependent Stability Testing : Assess degradation under acidic/basic conditions to identify labile functional groups (e.g., ester hydrolysis) .

Q. What strategies improve the stability of the methyl ester group in aqueous environments?

- Methodological Answer :

- Prodrug Design : Replace the methyl ester with a more stable prodrug moiety (e.g., tert-butyl ester) for in vivo studies.

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis.

- Buffer Optimization : Use non-aqueous solvents (e.g., DMSO) for stock solutions and avoid prolonged exposure to moisture .

Q. How to computationally model the electronic effects of the pyridinyl-pyrazole core?

- Methodological Answer :

- DFT Calculations : Use Gaussian or similar software to map electron density around the pyridinyl nitrogen and pyrazole carbonyl groups.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase enzymes) to predict binding affinities.

- Validation : Compare computational results with experimental data (e.g., X-ray bond lengths/angles ).

Q. What are common side products in the synthesis of this compound, and how are they characterized?

- Methodological Answer :

- Byproduct Identification :

- Diastereomers : Chiral HPLC to separate enantiomers (common in pyrazole derivatives).

- Oxidation Byproducts : LCMS monitoring for higher m/z values (e.g., over-oxidation to carboxylic acids).

- Mitigation : Optimize reaction stoichiometry and use inert atmospheres to suppress oxidative side pathways .

Q. Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental molecular weights?

- Methodological Answer :

属性

IUPAC Name |

methyl 3-oxo-3-(3-pyridin-4-yl-1H-pyrazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-18-12(17)7-11(16)10-6-9(14-15-10)8-2-4-13-5-3-8/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBZBTAEZNQVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。